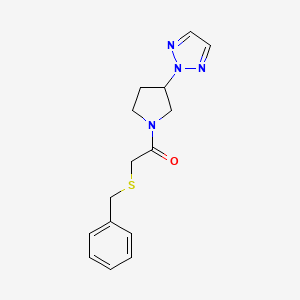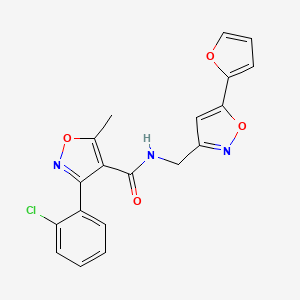
3-(2-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be described in terms of the functional groups present.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants, catalysts, and conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of similar isoxazole compounds involves multicomponent reactions and condensation processes. One study describes the one-pot synthesis of 3-methylisoxazole-5-carboxamides, highlighting the versatility of such compounds in chemical synthesis (Martins et al., 2002).
- Another research discusses the synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions, emphasizing the importance of these compounds in developing new chemical entities with potential biological activities (Lokeshwari & Kumar, 2017).
Potential Pharmacological Applications
- The structural uniqueness of isoxazole derivatives is explored in various pharmacological contexts. For instance, a study on thiazolopyrimidine derivatives shows how modifications in the isoxazole structure can lead to significant antinociceptive and anti-inflammatory activities (Selvam et al., 2012).
- Another study demonstrates the synthesis of novel diarylisoxazoles, focusing on their selective inhibition of cyclooxygenase-1 (COX-1), which underscores the potential therapeutic applications of isoxazole derivatives in inflammation and pain management (Vitale et al., 2013).
Crystallography and Molecular Structure
- Investigations into the crystal structure of similar isoxazole compounds reveal insights into their molecular conformations and interactions. One study on a related isoxazole compound discusses its crystal structure, stabilized by intermolecular interactions, which is crucial for understanding its chemical behavior and potential interactions in biological systems (Nizammohideen et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This involves speculating on potential future research directions, such as new synthesis methods, applications, etc.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c1-11-17(18(23-26-11)13-5-2-3-6-14(13)20)19(24)21-10-12-9-16(27-22-12)15-7-4-8-25-15/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZZHHGAAHSPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

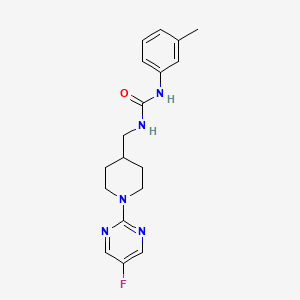
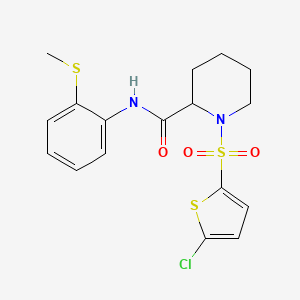

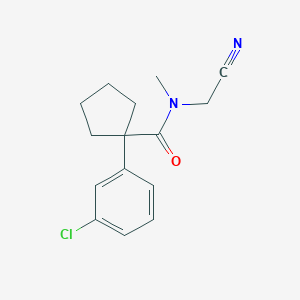
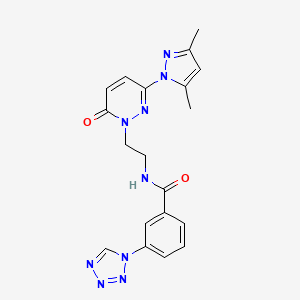

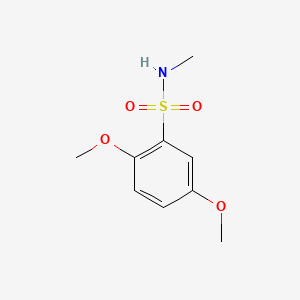

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)
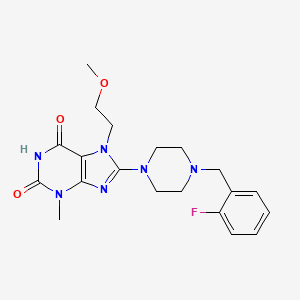
![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)
![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)
![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)
